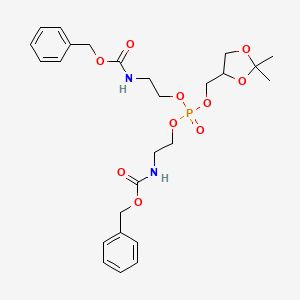
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate is a chemical compound with the molecular formula C26H35N2O10P and a molecular weight of 566.54 g/mol . This compound is used as an intermediate in various chemical syntheses, particularly in the production of Glycerol 3-Phosphoethanolamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate typically involves the reaction of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl chloride with dibenzyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate
- Glycerol 3-Phosphoethanolamine
- Phosphatidylcholine
- Phosphatidylethanolamine
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate is unique due to its specific structure, which allows it to serve as a versatile intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C26H35N2O10P |
|---|---|
Poids moléculaire |
566.5 g/mol |
Nom IUPAC |
benzyl N-[2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy-[2-(phenylmethoxycarbonylamino)ethoxy]phosphoryl]oxyethyl]carbamate |
InChI |
InChI=1S/C26H35N2O10P/c1-26(2)34-19-23(38-26)20-37-39(31,35-15-13-27-24(29)32-17-21-9-5-3-6-10-21)36-16-14-28-25(30)33-18-22-11-7-4-8-12-22/h3-12,23H,13-20H2,1-2H3,(H,27,29)(H,28,30) |
Clé InChI |
PJPABOGKKFWASP-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COP(=O)(OCCNC(=O)OCC2=CC=CC=C2)OCCNC(=O)OCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















